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Cat. No.: B081275 Get Quote

A deep dive into the structural nuances of uranyl fluoride (UO2F2) versus its heavier halide

counterparts—uranyl chloride (UO2Cl2), uranyl bromide (UO2Br2), and uranyl iodide (UO2I2)

—reveals significant variations in their crystal lattices and coordination environments. This

guide provides a comparative overview of their structural parameters, supported by

experimental data, to offer researchers, scientists, and drug development professionals a

comprehensive understanding of these important actinide compounds.

The uranyl ion (UO₂²⁺), a linear and stable oxocation of uranium, readily coordinates with

various ligands in its equatorial plane. The nature of these ligands, particularly the halide series

from fluorine to iodine, profoundly influences the resulting crystal structure and, consequently,

the material's properties. While UO₂F₂ adopts a distinct layered structure, the heavier halides

exhibit different coordination geometries, a distinction crucial for applications ranging from

nuclear fuel processing to the design of novel therapeutic agents.

Quantitative Structural Data
The following table summarizes the key crystallographic data for anhydrous uranyl halides. It is

important to note that while the crystal structures of UO₂F₂ and UO₂Cl₂ have been determined

for their anhydrous forms, detailed crystallographic data for anhydrous UO₂Br₂ is not readily

available in the surveyed literature. For UO₂I₂, the structure of its stable pyridine adduct,

[UO₂I₂(py)₃], is presented as a close reference due to the challenges in isolating and

crystallographically characterizing the purely anhydrous form.
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Parameter UO₂F₂ UO₂Cl₂ UO₂Br₂ [UO₂I₂(py)₃]

Crystal System Trigonal Orthorhombic
Data not

available
Monoclinic

Space Group R-3m Pnma
Data not

available
P2₁/n

a (Å) 4.192 10.198
Data not

available
10.134

b (Å) 4.192 5.738
Data not

available
17.185

c (Å) 15.66 6.845
Data not

available
11.334

α (°) 90 90
Data not

available
90

β (°) 90 90
Data not

available
108.64

γ (°) 120 90
Data not

available
90

U=O Bond

Length (Å)
1.91 ~1.75

Data not

available
~1.76

U-X Bond Length

(Å)
2.50 (U-F)

2.49 (bridging

Cl), 2.55

(terminal Cl)

Data not

available
2.95 (U-I)

Coordination

Geometry

around U

6-coordinate

(pentagonal

bipyramidal

layers)

5-coordinate

(pentagonal

bipyramidal)

Data not

available

5-coordinate

(pentagonal

bipyramidal)

Experimental Protocols
The structural data presented in this guide were primarily obtained through neutron and X-ray

diffraction techniques. The following is a generalized description of the key experimental
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methodologies.

Synthesis of Anhydrous Uranyl Halides
Uranyl Fluoride (UO₂F₂): Anhydrous UO₂F₂ is typically synthesized by the reaction of

uranium trioxide (UO₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.

Another method involves the hydrolysis of uranium hexafluoride (UF₆).

Uranyl Chloride (UO₂Cl₂): Anhydrous UO₂Cl₂ can be prepared by the reaction of uranium

tetrachloride (UCl₄) with oxygen at high temperatures.[1] It can also be obtained by the

dehydration of its hydrated forms.

Uranyl Bromide (UO₂Br₂): Synthesis of anhydrous UO₂Br₂ can be achieved by passing

bromine vapor over a heated mixture of uranium dioxide (UO₂) and charcoal.[2]

Uranyl Iodide (UO₂I₂): The stable anhydrous UO₂I₂ can be synthesized by the reaction of

uranyl triflate (UO₂(OTf)₂) with trimethylsilyl iodide (Me₃SiI).[3][4]

Structural Determination
Neutron Powder Diffraction (for UO₂F₂ and UO₂Cl₂):

Sample Preparation: A powdered sample of the anhydrous uranyl halide is packed into a

suitable sample holder, often made of materials with low neutron scattering cross-sections

like vanadium.

Data Collection: The sample is placed in a neutron beam, and the diffraction pattern is

collected over a range of scattering angles (2θ). The use of neutrons is particularly

advantageous for locating light atoms like oxygen in the presence of the heavy uranium

atom.

Structure Refinement: The collected diffraction data is analyzed using Rietveld refinement

methods. This involves fitting a calculated diffraction pattern based on a proposed crystal

structure model to the experimental data. The refinement process optimizes parameters

such as lattice parameters, atomic positions, and thermal displacement parameters to

achieve the best fit and determine the precise crystal structure.[5]

Single-Crystal X-ray Diffraction (for [UO₂I₂(py)₃]):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://en.wikipedia.org/wiki/Uranyl_chloride
https://en.wikipedia.org/wiki/Uranyl_bromide
https://pubs.rsc.org/en/content/articlelanding/2004/cc/b400717d
https://www.researchgate.net/publication/8655972_Synthesis_of_the_Stable_UO2I2_the_Last_of_the_Uranyl_Dihalides_X-Ray_Crystal_Structure_of_UO2I2py3
https://journals.iucr.org/paper?a10016
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth: Single crystals of the compound are grown, for example, by slow

evaporation of a solution or by vapor diffusion techniques.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is

recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are

used to determine the unit cell dimensions and space group of the crystal. The phases of the

diffracted X-rays are then determined using direct methods or Patterson methods to

generate an initial electron density map. This map is used to build a model of the crystal

structure, which is then refined against the experimental data to obtain precise atomic

coordinates and bond parameters.

Structural Comparison and Visualization
The crystal structures of the uranyl halides show a clear trend with the increasing size of the

halide anion.

UO₂F₂ Structure UO₂Cl₂ Structure UO₂Br₂ Structure [UO₂I₂(py)₃] Structure

UO₂F₂ Trigonal (R-3m) Layered structure with 6-coordinate U in a pentagonal bipyramidal arrangement. Fluoride ions bridge between uranyl units. UO₂Cl₂ Orthorhombic (Pnma) Chain structure with 5-coordinate U in a pentagonal bipyramidal geometry. Chloride ions bridge between uranyl units.

Increasing Halide Size
Decreasing Coordination Tendency UO₂Br₂ Crystal structure of anhydrous form not well-established. Expected to have a similar or lower coordination number than UO₂Cl₂ due to the larger size of bromide. [UO₂I₂(py)₃] Monoclinic (P2₁/n) Discrete molecular units with 5-coordinate U in a pentagonal bipyramidal geometry. Two iodide ions and three pyridine molecules in the equatorial plane.

Click to download full resolution via product page

Figure 1. A comparative diagram illustrating the structural progression of uranyl halides with

increasing halide size.

In UO₂F₂, the small size of the fluoride ion allows for a higher coordination number, resulting in

a unique layered structure where each uranium atom is surrounded by six fluoride ions in the

equatorial plane, forming a pentagonal bipyramidal arrangement that extends into layers.[5] As

we move to UO₂Cl₂, the larger chloride ion leads to a decrease in the coordination number. The

structure of anhydrous UO₂Cl₂ consists of chains of uranyl units linked by bridging chlorine

atoms, with each uranium atom being five-coordinate in a pentagonal bipyramidal geometry.[5]
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While the precise structure of anhydrous UO₂Br₂ remains to be definitively determined, it is

anticipated that the trend of decreasing coordination number would continue due to the even

larger size of the bromide ion. For UO₂I₂, the steric bulk of the iodide ions makes the formation

of a stable, purely inorganic lattice challenging. The structure of its pyridine adduct,

[UO₂I₂(py)₃], shows discrete molecular units where the uranium atom is five-coordinate, with

two iodide ions and three pyridine molecules in the equatorial plane. This highlights the

tendency of the heavier uranyl halides to form complexes with neutral donor ligands to achieve

stability.

This comparative analysis underscores the significant role of the halide ligand in dictating the

structural chemistry of uranyl compounds. The systematic variation in coordination number and

crystal packing from UO₂F₂ to the heavier halides provides a fundamental basis for

understanding their reactivity and for the rational design of new uranium-based materials with

tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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